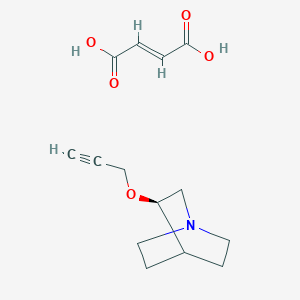
Talsaclidine fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
富马酸塔萨克利丁: 是一种由勃林格殷格翰开发的小分子药物。它是一种毒蕈碱乙酰胆碱受体激动剂,专门针对 M1 受体亚型。 该化合物因其刺激胆碱能神经传递的能力而主要用于治疗阿尔茨海默病的潜在治疗作用 .
准备方法
合成路线及反应条件
富马酸塔萨克利丁的合成涉及几个关键步骤:
奎宁环核的形成: 合成从奎宁环核结构的形成开始。这通常通过一系列涉及适当前体的环化反应来实现。
丙-2-炔-1-氧基的引入: 下一步涉及将丙-2-炔-1-氧基引入奎宁环核中。这通常通过亲核取代反应来完成。
富马酸盐的形成: 最后,塔萨克利丁的游离碱与富马酸反应生成富马酸盐,这增强了化合物的稳定性和溶解度.
工业生产方法
富马酸塔萨克利丁的工业生产遵循类似的合成路线,但经过优化,适合大规模生产。这包括使用高产率反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的稳定性和纯度。
化学反应分析
反应类型
富马酸塔萨克利丁经历了几种类型的化学反应:
氧化: 该化合物可以发生氧化反应,特别是在丙-2-炔-1-氧基上。
还原: 还原反应可能发生在分子内的各种官能团上,从而改变其药理特性。
取代: 亲核取代反应很常见,特别是在合成阶段.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用诸如氢化铝锂和硼氢化钠之类的还原剂。
主要产品
从这些反应中形成的主要产物包括塔萨克利丁的各种氧化、还原和取代衍生物,每种衍生物都具有独特的药理特征。
科学研究应用
Chemical Structure and Synthesis
Talsaclidine fumarate is characterized by its quinuclidine core structure, which is synthesized through cyclization reactions followed by the introduction of functional groups. The final product is formed by reacting the free base with fumaric acid, enhancing its stability and solubility.
Pharmacological Research
Talsaclidine serves as a model compound for studying muscarinic receptor agonists and their interactions with cholinergic systems. Its selective action on M1 receptors makes it valuable in understanding the role of these receptors in various physiological and pathological conditions.
Clinical Trials
Talsaclidine has been involved in several clinical trials aimed at evaluating its efficacy in Alzheimer's disease:
- Phase II Trials : Conducted to assess safety and efficacy, results indicated a reduction in cerebrospinal fluid (CSF) levels of amyloid beta-peptides, particularly Aβ42, suggesting potential benefits in amyloid modulation .
- Phase III Trials : Although initiated, these trials were eventually discontinued due to limited efficacy observed in earlier phases .
Neuroscience Studies
Research has demonstrated that talsaclidine can stimulate non-amyloidogenic pathways, potentially lowering amyloid beta production by enhancing alpha-secretase activity. This mechanism positions it as a candidate for further exploration in neurodegenerative disorders beyond Alzheimer's .
Clinical Efficacy
In a double-blind study involving 40 Alzheimer's patients, talsaclidine treatment resulted in a significant reduction of CSF Aβ42 levels by 19% compared to baseline measurements. This suggests a potential role for talsaclidine in modulating amyloid pathology .
Side Effects Profile
Despite its pharmacological potential, talsaclidine has been associated with several side effects including increased heart rate, gastrointestinal issues, and excessive salivation. These side effects have limited its clinical application and contributed to the discontinuation of trials .
作用机制
富马酸塔萨克利丁通过作为毒蕈碱乙酰胆碱受体(特别是 M1 亚型)的激动剂发挥作用。这种激活导致胆碱能神经传递增强,据信可以增强认知功能和记忆力。 该化合物与受体活性位点相互作用,触发一系列细胞内信号通路,最终产生所需的治疗效果 .
相似化合物的比较
类似化合物
醋克利丁: 另一种具有类似药理特性的毒蕈碱激动剂。
维达克利丁: 一种具有类似作用机制但受体亚型选择性不同的化合物.
独特性
富马酸塔萨克利丁因其对 M1 受体亚型的选择性高而独一无二,这对于其在阿尔茨海默病中的潜在治疗作用至关重要。 与其他毒蕈碱激动剂不同,富马酸塔萨克利丁已显示出良好的药代动力学特征,包括良好的生物利用度和最小的脱靶效应 .
生物活性
Talsaclidine fumarate is a selective muscarinic M1 receptor agonist that has been investigated primarily for its potential therapeutic effects in Alzheimer's disease (AD). This compound has demonstrated significant biological activity, particularly in modulating amyloid beta peptide levels, which are critical in the pathophysiology of AD. The following sections provide a detailed overview of its biological activity, including mechanisms of action, clinical findings, and relevant case studies.
Talsaclidine acts as a full agonist at the M1 muscarinic acetylcholine receptors while exhibiting partial agonist activity at M2 and M3 receptors. This selectivity is crucial as it allows for targeted modulation of cholinergic signaling pathways that are often disrupted in neurodegenerative diseases. The primary mechanism involves stimulating the non-amyloidogenic pathway of amyloid precursor protein (APP) processing, thereby reducing the production of neurotoxic amyloid beta peptides (Aβ) .
Efficacy in Alzheimer's Disease
Clinical trials have provided compelling evidence regarding the efficacy of talsaclidine in lowering Aβ levels. In a randomized, double-blind, placebo-controlled study involving 40 patients with AD, talsaclidine significantly reduced cerebrospinal fluid (CSF) levels of Aβ42 by a median of 19% (p < 0.001) compared to baseline measurements. In contrast, placebo-treated patients showed an increase in Aβ40 levels .
| Study | Participant Count | Aβ42 Reduction | Statistical Significance |
|---|---|---|---|
| Talsaclidine | 34 | 19% median decrease | p < 0.001 |
| Placebo | 6 | Increase observed | Not significant |
This reduction in Aβ levels is particularly relevant given that Aβ42 is more prone to aggregation and plaque formation, which are hallmarks of AD pathology.
Pharmacokinetics and Dosage
Talsaclidine has been administered orally, with dosing regimens typically involving multiple daily doses. For instance, one study utilized a regimen of 24 mg three times daily . The pharmacokinetic profile indicates that peak plasma concentrations are achieved within hours post-administration, with significant plasma levels maintained throughout the dosing interval.
| Parameter | Value |
|---|---|
| Molecular Weight | 281.3044 g/mol |
| Oral Bioavailability | High |
| Peak Plasma Concentration | 730 ng/mL after 160 mg dose |
Case Studies and Research Insights
Several studies have explored the broader implications of talsaclidine's biological activity beyond AD. For example:
- Cognitive Enhancement : Research indicates that muscarinic agonists like talsaclidine may enhance cognitive functions in various contexts, including schizophrenia . The cholinergic system's role in cognition suggests potential applications for talsaclidine in treating cognitive deficits associated with psychiatric disorders.
- Safety Profile : Clinical trials have generally reported a favorable safety profile for talsaclidine, with adverse effects being mild and transient . However, further long-term studies are necessary to fully assess its safety in diverse populations.
属性
CAS 编号 |
147025-54-5 |
|---|---|
分子式 |
C14H19NO5 |
分子量 |
281.30 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H15NO.C4H4O4/c1-2-7-12-10-8-11-5-3-9(10)4-6-11;5-3(6)1-2-4(7)8/h1,9-10H,3-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1 |
InChI 键 |
SBCXBWBXWKVIFK-PBBCPHEYSA-N |
SMILES |
C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |
手性 SMILES |
C#CCO[C@H]1CN2CCC1CC2.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |
同义词 |
3-(2-propynyloxy)-1-azabicyclo(2.2.2)octane 2-butenedioate talsaclidine fumarate WAL 2014 WAL 2014 FU WAL-2014 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















